8-Methyl-4H-1-benzopyran-4-thione
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Overview
Description
8-Methyl-4H-1-benzopyran-4-thione is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a pyran ring, with a thione group at the 4-position and a methyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with carbon disulfide in the presence of a base, followed by cyclization with an appropriate methylating agent . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nitrating agents; reactions often conducted in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
8-Methyl-4H-1-benzopyran-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-4H-1-benzopyran-4-thione involves its interaction with various molecular targets and pathways. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound’s structure allows it to intercalate with DNA, affecting transcription and replication processes. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: Lacks the thione group, making it less reactive in certain chemical reactions.
8-Methyl-4H-1-benzopyran-4-one: Similar structure but with a carbonyl group instead of a thione group.
4H-1-Benzopyran-4-thione: Lacks the methyl group at the 8-position.
Uniqueness
8-Methyl-4H-1-benzopyran-4-thione’s unique combination of a thione group and a methyl group at specific positions enhances its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90617-44-0 |
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Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
8-methylchromene-4-thione |
InChI |
InChI=1S/C10H8OS/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3 |
InChI Key |
VMNDMZBJIMPSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=S)C=CO2 |
Origin of Product |
United States |
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